Vibralactone B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Vibralactone B is a terpenoid compound that belongs to the vibralactone family. These compounds were first isolated from the Basidiomycete fungus Boreostereum vibrans in 2006 . This compound, along with other vibralactones, has attracted significant research interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Vibralactone B can be synthesized through various laboratory methods. One approach involves the use of 13C isotopologue profiling, quantitative nuclear magnetic resonance, and metabolic profiling techniques . The biosynthetic pathway for this compound involves the conversion of 4-hydroxybenzoate into prenylhydroquinone by an FAD-binding monooxygenase (VibMO1) . This pathway includes several interesting reactions, such as single oxygen expansion and intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound typically involves scale-up fermentation of the fungus Boreostereum vibrans. By optimizing the culture medium and fermentation conditions, researchers have been able to isolate various vibralactone derivatives, including this compound .

Chemical Reactions Analysis

Types of Reactions

Vibralactone B undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The compound’s unique β-lactone group makes it particularly reactive in these processes .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include NADPH, FAD, and various organic solvents. The conditions often involve specific temperature and pH settings to facilitate the desired reactions .

Major Products

The major products formed from the reactions of this compound include various vibralactone derivatives, such as vibralactamide A, vibralactone T, and 13-O-lactyl vibralactone .

Scientific Research Applications

Vibralactone B has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of vibralactone B involves its interaction with specific molecular targets and pathways. The compound inhibits pancreatic lipase by binding to the enzyme’s active site, thereby preventing the breakdown of dietary fats . This inhibition is facilitated by the unique β-lactone group of this compound, which forms a covalent bond with the enzyme .

Comparison with Similar Compounds

Similar Compounds

Vibralactone B is part of a family of related compounds, including vibralactone A, vibralactone C, vibralactone D, and vibralactone E . These compounds share similar structural features but differ in their specific functional groups and biological activities.

Uniqueness

What sets this compound apart from its counterparts is its unique β-lactone group and its potent inhibitory activity against pancreatic lipase . This makes it a valuable compound for both scientific research and potential therapeutic applications.

Biological Activity

Vibralactone B is a notable compound derived from the basidiomycete fungus Boreostereum vibrans. This compound has gained attention due to its unique chemical structure and significant biological activities, particularly as an inhibitor of lipase and a potential therapeutic agent against bacterial infections. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

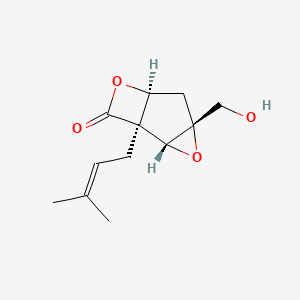

This compound is characterized as a bicyclic β-lactone with an oxepinone ring, which contributes to its biological activities. The compound's structure includes a dimethylallyl group, enhancing its interaction with biological targets. The structural uniqueness of this compound positions it as an interesting subject for biosynthetic and pharmacological studies.

Biological Activities

1. Lipase Inhibition

This compound exhibits potent inhibition of pancreatic lipase, an enzyme crucial for fat digestion. The inhibitory potency is comparable to that of Orlistat, an FDA-approved anti-obesity drug. The half-maximal inhibitory concentration (IC50) values are as follows:

| Compound | IC50 (μg/mL) |

|---|---|

| This compound | 0.4 |

| Orlistat | 0.18 |

This competitive inhibition suggests that this compound could be developed as a therapeutic agent for obesity management by reducing fat absorption in the gastrointestinal tract .

2. Inhibition of ClpP Enzymes

This compound has been identified as a covalent inhibitor of caseinolytic peptidase ClpP, which is essential for the virulence of Listeria monocytogenes. Unlike most β-lactones that selectively inhibit ClpP1, this compound uniquely targets both ClpP1 and ClpP2 isoforms. This dual inhibition mechanism enhances its potential as a novel antibiotic agent against resistant bacterial strains .

The mechanism by which this compound inhibits lipase involves binding to the enzyme's active site, preventing substrate access and subsequent hydrolysis of triglycerides. For ClpP inhibition, the binding alters the assembly and activity of the proteolytic complex, disrupting bacterial protein degradation pathways critical for survival and virulence .

Case Studies

Case Study 1: In Vitro Efficacy Against Listeria monocytogenes

A study demonstrated that this compound effectively reduced the growth of Listeria monocytogenes in vitro. The compound was shown to inhibit bacterial proliferation by targeting ClpP enzymes, leading to increased susceptibility to stress conditions typically faced by bacteria in host environments .

Case Study 2: Lipase Inhibition in Obesity Models

In animal models simulating obesity, administration of this compound resulted in significant weight loss compared to control groups. The mechanism was attributed to reduced fat absorption due to pancreatic lipase inhibition, highlighting its potential application in obesity treatment strategies .

Research Findings

Recent studies have focused on the biosynthesis and synthetic routes for producing this compound derivatives with enhanced bioactivity. Synthetic modifications at various positions have yielded compounds with increased potency against pancreatic lipase—up to 3,000-fold greater than the original compound—demonstrating the potential for developing more effective therapeutic agents .

Properties

IUPAC Name |

(1S,2R,4R,6S)-4-(hydroxymethyl)-1-(3-methylbut-2-enyl)-3,7-dioxatricyclo[4.2.0.02,4]octan-8-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-7(2)3-4-12-8(15-10(12)14)5-11(6-13)9(12)16-11/h3,8-9,13H,4-6H2,1-2H3/t8-,9-,11+,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIVROLINHAPPT-XPXLGCRWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC12C(CC3(C1O3)CO)OC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@]12[C@H](C[C@]3([C@@H]1O3)CO)OC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.